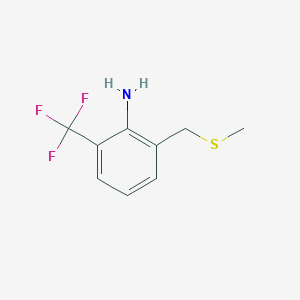

2-Amino-3-(methylthiomethyl)benzotrifluoride

Descripción general

Descripción

2-Amino-3-(methylthiomethyl)benzotrifluoride, also known by its acronym AMMBTF, is a chemical compound that has been the subject of much interest in recent years due to its various physical, chemical, and biological properties. It is a liquid at ambient temperature .

Molecular Structure Analysis

The molecular formula of 2-Amino-3-(methylthiomethyl)benzotrifluoride is C9H10F3NS, and its molecular weight is 221.25 g/mol . The IUPAC name is 2-[(methylsulfanyl)methyl]-6-(trifluoromethyl)phenylamine .Physical And Chemical Properties Analysis

2-Amino-3-(methylthiomethyl)benzotrifluoride is a liquid at ambient temperature . The flash point is 71-73/6mm .Aplicaciones Científicas De Investigación

Synthesis and Industrial Applications

- The compound 2-Amino-3-(methylthiomethyl)benzotrifluoride, as a variant of aromatic amino compounds like 5-amino-2-(trifluoromethyl)pyridine, is used as an intermediate in the synthesis of pharmaceutical products. However, due to its toxicity and potential for absorption through the respiratory tract leading to conditions like methemoglobinemia and toxic encephalopathy, caution is advised in its industrial production (Tao et al., 2022).

Role in Flavor Chemistry

- In the realm of flavor chemistry, derivatives of amino compounds are integral to the production and breakdown pathways of branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal. These compounds are pivotal for the flavor of many food products. Understanding the formation of these aldehydes at the level of metabolic conversions and microbial and food composition is essential to control their levels in food products (Smit et al., 2009).

Pharmaceutical Development and Drug Synthesis

- The compound is structurally similar to other heterocyclic compounds like 2-amino and 2-mercapto substituted benzothiazoles, which are biologically active and in high demand in the industry. New synthesis methods and the easy functionalization of these compounds make them highly reactive building blocks for organic synthesis, including the creation of pharmacologically active heterocycles. This opens doors for developing new drugs and materials (Zhilitskaya et al., 2021).

Biomedical Applications

- Benzene-1,3,5-tricarboxamides (BTAs), similar in structure to aromatic amino compounds, have found importance across scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. The adaptability and self-assembly behavior of BTAs underline their potential in these fields, promising a bright future for their applications (Cantekin et al., 2012).

Safety And Hazards

The safety information for 2-Amino-3-(methylthiomethyl)benzotrifluoride includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Propiedades

IUPAC Name |

2-(methylsulfanylmethyl)-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NS/c1-14-5-6-3-2-4-7(8(6)13)9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUFEMPPABUXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=C(C(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371031 | |

| Record name | 2-[(Methylsulfanyl)methyl]-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(methylthiomethyl)benzotrifluoride | |

CAS RN |

88301-96-6 | |

| Record name | 2-[(Methylsulfanyl)methyl]-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-(methylthiomethyl)benzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

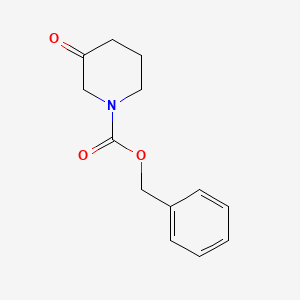

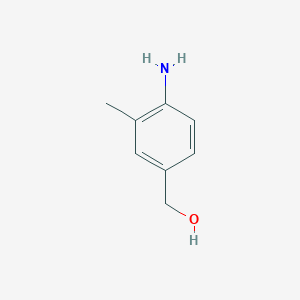

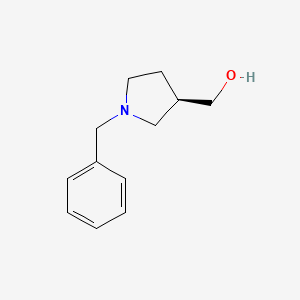

Synthesis routes and methods I

Procedure details

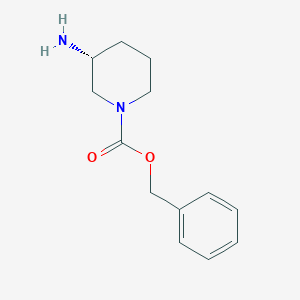

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)